N-(2-Hydroxyethyl)-1,3-pentanediamine chemical properties
N-(2-Hydroxyethyl)-1,3-pentanediamine chemical properties
[1]
Executive Summary
N-(2-Hydroxyethyl)-1,3-pentanediamine (CAS: 23545-30-4) is a specialized asymmetric amino-alcohol derived from the ethoxylation of 1,3-pentanediamine.[1] Commercially recognized as a derivative of the "Dytek® EP" diamine series, this molecule is valued in polymer chemistry for its unique differential reactivity. Unlike symmetric diamines, it possesses three distinct functional groups: a sterically unhindered secondary amine, a sterically hindered primary amine, and a primary hydroxyl group.[1] This structural asymmetry allows for precise control in crosslinking reactions, making it a critical intermediate in the synthesis of latent epoxy curing agents, polyurethanes, and pharmaceutical precursors.[1]
Chemical Identity & Structural Analysis[2]
Nomenclature and Identification[1][3][4]
-
IUPAC Name: 2-[(3-aminopentyl)amino]ethanol (Note: Isomer specificity depends on the starting material's chirality; commercial grades are typically racemic).[1]
-
Molecular Formula:
[1] -
Molecular Weight: 146.23 g/mol [1]
-
Synonyms: HE-1,3-PDA; N-(2-hydroxyethyl)-1-ethyl-1,3-propanediamine.[1]
Structural Asymmetry & Steric Environment
The core of this molecule’s utility lies in its backbone, derived from 1,3-pentanediamine (also known as 1-ethyl-1,3-propanediamine).[1] The ethyl group at the C3 position creates a significant steric barrier around the adjacent primary amine.[1]
-
N1 Position (Terminal): This nitrogen is substituted with a hydroxyethyl group. It is a secondary amine but remains relatively accessible.
-
N3 Position (Internal/Hindered): This is a primary amine (
) attached to a chiral carbon bearing an ethyl group.[1] This steric bulk reduces its nucleophilicity by approximately 100-fold compared to an unhindered primary amine. -
Hydroxyl Group: A primary alcohol located on the ethyl chain attached to N1, providing a site for urethane formation or esterification.
Figure 1: Functional group topology of N-(2-Hydroxyethyl)-1,3-pentanediamine, highlighting the steric differentiation between nitrogen centers.[1]
Physicochemical Properties[3][6][7][8][9][10][11][12][13]
The physical profile of N-(2-Hydroxyethyl)-1,3-pentanediamine is characterized by high polarity and hydrogen bonding capability, resulting in a high boiling point and water miscibility.[1]
| Property | Value / Description | Source/Note |
| Physical State | Clear, colorless to pale yellow liquid | Experimental observation |
| Boiling Point | 250–260 °C (Estimated) | Extrapolated from propyl analog (252°C) [1] |
| Density | ~0.98 - 1.01 g/mL | Based on amino-alcohol trends |
| Vapor Pressure | < 0.01 mmHg @ 25°C | Low volatility due to H-bonding |
| Solubility | Miscible in water, alcohols, acetone | Polar amine/hydroxyl functionality |
| pKa (Amine 1) | ~10.0 (Unhindered) | Predicted based on Dytek EP |
| pKa (Amine 2) | ~8.9 (Hindered) | Predicted based on Dytek EP |
| Flash Point | > 110 °C | Closed Cup (Estimated) |
Key Insight: The molecule is hygroscopic. Storage under nitrogen is required to prevent water absorption and oxidative degradation (yellowing).
Synthesis & Manufacturing
The industrial synthesis involves the selective ethoxylation of 1,3-pentanediamine.[1] The process relies on the kinetic difference between the two amine groups on the parent molecule.[1]
Reaction Pathway
The parent molecule, 1,3-pentanediamine, reacts with ethylene oxide (EO).[1] Because the terminal amine (C1) is unhindered, it reacts with EO roughly 100 times faster than the hindered amine (C3).[1] This high selectivity allows for the production of the mono-ethoxylated product without extensive protection/deprotection steps.
Reaction:
Process Control
-
Stoichiometry: A molar ratio of 1:1 (Amine:EO) is strictly controlled. Excess EO leads to bis-ethoxylation at N1 or reaction at N3.
-
Temperature: Kept relatively low (50–80°C) to maximize selectivity for the N1 position.
-
Purification: Vacuum distillation is used to separate the product from unreacted diamine and any poly-ethoxylated byproducts.
Figure 2: Synthetic pathway emphasizing the kinetic selectivity that enables the production of the specific N-(2-hydroxyethyl) isomer.
Reactivity & Functional Applications[9]
Epoxy Curing Agents (Latency)
In epoxy formulations, this molecule serves as a latent curing agent .[1]
-
Mechanism: The secondary amine (N1) reacts first, extending the polymer chain.[1] The hindered primary amine (N3) reacts much slower, requiring higher temperatures to fully crosslink.[1]
-
Benefit: This "staged" curing allows for longer pot life (working time) at room temperature while ensuring full cure at elevated temperatures. The hydroxyl group also accelerates the ring-opening of the epoxy, balancing the sluggishness of the hindered amine.[1]
Polyurethanes & Ureas
The molecule acts as a chain extender with dual functionality (
-
Isocyanate Reaction: The unhindered amine reacts instantly with isocyanates to form urea linkages. The hydroxyl group reacts subsequently to form urethane linkages.
-
Application: Used in spray-polyurea coatings where controlling the "gel time" is critical. The hindered amine slows down the overall reaction rate compared to standard ethylene amines, preventing premature gelling in spray nozzles.[1]
Pharmaceutical Intermediates
The 1,3-diamine backbone is a privileged scaffold in medicinal chemistry.[1] The hydroxyethyl group serves as a "handle" for further functionalization (e.g., converting to a chloride for alkylation) or to improve the water solubility of the final drug candidate.[1]
Experimental Protocol: Handling & Characterization
Handling & Storage[14]
-
Atmosphere: Store under dry nitrogen or argon. The substance is hygroscopic and readily absorbs
from the air to form carbamates. -
Materials: Compatible with stainless steel, glass, and HDPE.[1] Avoid copper and its alloys (brass/bronze) as amines cause corrosion/blue discoloration.
-
Freezing: The pure substance may supercool. If frozen, thaw gently at room temperature; do not apply direct high heat to localized areas.[1]
Analytical Characterization (Expected Signals)[1]
-
1H NMR (
): -
Titration:
-
Can be titrated with standard HCl. Expect two inflection points corresponding to the two nitrogen centers, though they may overlap due to similar pKa values in water. Non-aqueous titration (perchloric acid in acetic acid) is recommended for precise assay.
-
Safety & Toxicology (MSDS Summary)
Signal Word: DANGER
-
Hazard Statements:
-
Precautionary Measures:
-
Eye Protection: Chemical splash goggles AND face shield.
-
Skin Protection: Butyl rubber or nitrile gloves (Breakthrough time > 480 min).
-
Inhalation: Use in a fume hood. Inhalation of vapors can cause respiratory irritation and "halo vision" (glaucopsia), a temporary blurring of vision common with amine exposure.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 4461-39-6 (Propyl Analog). Retrieved from [Link]
Sources
- 1. CN103664652A - Synthesis method of N, N, N ', N' -tetra (2-hydroxyethyl) -ethylenediamine - Google Patents [patents.google.com]
- 2. 23545-30-4|N-(2-hydroxyethyl)-1,3-pentanediamine|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. 1,3-Diaminopentane | C5H14N2 | CID 102444 - PubChem [pubchem.ncbi.nlm.nih.gov]

